molecular formula C17H17N3O2S B2387493 3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile CAS No. 2380077-91-6

3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile

Cat. No. B2387493
CAS RN: 2380077-91-6
M. Wt: 327.4
InChI Key: ZUIZPPRXXGHJNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of the compound is C17H17N3O2S. The InChI code is 1S/C17H17N3O2S/c18-13-16-17(7-4-10-19-16)20-11-8-15(9-12-20)23(21,22)14-5-2-1-3-6-14 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 327.4. It is a powder at room temperature .

Scientific Research Applications

Inhibition of Factor IIa

Modesto et al. synthesized a series of 4-(piperidin-1-yl)pyridine derivatives, among which compound 33 demonstrated strong inhibition of factor IIa. This finding suggests its potential application in anticoagulant therapy .

Dual Inhibition of ALK and ROS1 Kinases

A related class of 2-amino-4-(1-piperidine) pyridine derivatives, including EVT-2524567, was designed as a dual inhibitor for clinically Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These compounds hold promise for targeted cancer therapy .

Activity Against SARS-CoV-2 RNA Polymerase (RdRp)

Isatin-based imidazole derivatives, structurally related to EVT-2524567, exhibited significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). This finding suggests potential antiviral applications .

Synthetic Strategies and Substrate Availability

Efficient methods for the synthesis of substituted piperidines are crucial. Researchers continue to explore fast and cost-effective routes to access these compounds, given their importance in drug design .

Biological Evaluation and Pharmacological Activity

Ongoing research aims to evaluate the biological properties of piperidine derivatives, including EVT-2524567. Understanding their pharmacological activity is essential for drug development .

Future Directions

Piperidine and its derivatives are being extensively researched for their potential therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a promising future for the development and application of piperidine derivatives, including “3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile”.

properties

IUPAC Name

3-[4-(benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c18-13-16-17(7-4-10-19-16)20-11-8-15(9-12-20)23(21,22)14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUIZPPRXXGHJNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C3=C(N=CC=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(Benzenesulfonyl)piperidin-1-yl]pyridine-2-carbonitrile

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